molecular formula C12H20ClNO B1441342 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride CAS No. 1269152-72-8

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride

Cat. No.: B1441342
CAS No.: 1269152-72-8
M. Wt: 229.74 g/mol
InChI Key: NBWVWZJUUYORRA-UHFFFAOYSA-N
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Description

Chemical Identity and Significance

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride (CAS: 1269152-72-8) is a substituted benzene derivative with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.74 g/mol . Its IUPAC name is 2-(2-tert-butylphenoxy)ethan-1-amine hydrochloride , reflecting its structural components: a benzene ring substituted with a tert-butyl group at the ortho position and an aminoethoxy side chain protonated as a hydrochloride salt. This compound is significant in organic synthesis due to its dual functional groups, which enable participation in electrophilic aromatic substitution and nucleophilic amine reactions. Its tert-butyl group enhances steric hindrance, influencing regioselectivity in coupling reactions.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₂H₂₀ClNO
Molecular Weight 229.74 g/mol
SMILES CC(C)(C)C1=CC=CC=C1OCCN.Cl
InChI Key NBWVWZJUUYORRA-UHFFFAOYSA-N
CAS Registry 1269152-72-8

Historical Development of Substituted Benzene Derivatives

The study of substituted benzenes began with August Kekulé’s 1865 proposal of benzene’s cyclic structure. Early work focused on monosubstituted derivatives, but advancements in catalysis (e.g., Friedel-Crafts alkylation) enabled the synthesis of polysubstituted analogs. The tert-butyl group, introduced in the mid-20th century, became a cornerstone for sterically hindered systems, while aminoethoxy groups gained prominence in pharmaceutical intermediates. Modern techniques, such as sequential cross-coupling and directed ortho-lithiation, now allow precise control over substitution patterns.

Position in Contemporary Organic Chemistry Research

This compound exemplifies the convergence of steric and electronic modulation in aromatic systems. Its tert-butyl group stabilizes transition states in palladium-catalyzed couplings, while the aminoethoxy side chain serves as a directing group for further functionalization. Recent studies highlight its utility in synthesizing liquid crystals and heterocyclic frameworks. Researchers also exploit its hydrochloride salt form to improve solubility in polar solvents, facilitating reactions under mild conditions.

Structural Characteristics and Chemical Behavior

The molecule’s benzene core adopts a planar geometry, with the tert-butyl group inducing torsional strain at the ortho position. The aminoethoxy chain (-OCH₂CH₂NH₃⁺Cl⁻) introduces polarity, enabling hydrogen bonding and ionic interactions. Spectroscopic analysis (e.g., NMR) reveals distinct shifts for the tert-butyl protons (δ ~1.3 ppm) and ammonium protons (δ ~8.1 ppm). The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution : The electron-donating tert-butyl group directs incoming electrophiles to the para position.
  • Amine-Based Reactions : The protonated amine participates in alkylation, acylation, and Suzuki-Miyaura couplings.

Research Objectives and Methodological Approach

Current research aims to:

  • Optimize synthesis routes using cost-effective catalysts (e.g., HAlCl₄).
  • Explore applications in supramolecular chemistry via host-guest interactions.
  • Develop asymmetric derivatives for chiral ligand design. Methodologies include density functional theory (DFT) calculations to predict substitution patterns and tandem mass spectrometry for structural elucidation.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWVWZJUUYORRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-72-8
Record name Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Etherification via Nucleophilic Substitution

A common approach involves nucleophilic substitution where 2-tert-butylphenol is reacted with 2-chloroethylamine or its protected derivatives under basic conditions to form the 1-(2-aminoethoxy)-2-tert-butylbenzene intermediate.

  • Reagents and Conditions :

    • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Mild heating (50–80 °C) to facilitate substitution.
  • Protection Strategy :
    The amino group of 2-aminoethyl moiety is often protected as Boc to prevent polymerization or side reactions during alkylation. After ether formation, Boc is removed by acid treatment (e.g., trifluoroacetic acid).

Alternative Route: Reductive Amination

Another route involves:

  • Starting from 2-tert-butylphenol reacted with 2-hydroxyacetaldehyde derivatives to form an intermediate ether-aldehyde.
  • Reductive amination with ammonia or ammonium salts yields the aminoethoxy compound.

This method is less common due to the instability of intermediates.

Protection and Deprotection of Amino Group

Protection of the amino group is crucial for selective synthesis. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under basic and neutral conditions and easy removal under acidic conditions.

  • Protection :
    Amino group is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

  • Deprotection :
    Acidolysis using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents removes the Boc group cleanly.

This strategy is supported by analogous syntheses described in the literature for related amino-substituted aromatic compounds.

Conversion to Hydrochloride Salt

The free amine obtained after deprotection is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

  • Procedure :
    • Dissolve the free base in an appropriate solvent (e.g., ether or ethanol).
    • Bubble HCl gas or add aqueous HCl until precipitation of the hydrochloride salt occurs.
    • Isolate by filtration and drying.

This step improves the compound’s stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Notes
1 tert-Butyl group introduction Friedel-Crafts alkylation or starting material Commercially available 2-tert-butylphenol often used
2 Etherification 2-tert-butylphenol + 2-chloroethylamine (Boc-protected) + base (K2CO3/NaH) in DMF/DMSO, 50–80 °C Nucleophilic substitution; amino group protected
3 Boc deprotection Acidolysis with TFA or HCl in organic solvent Removes Boc protecting group cleanly
4 Hydrochloride salt formation Treatment with HCl gas or aqueous HCl Yields stable hydrochloride salt

Research Findings and Optimization Notes

  • Yield and Purity : Protection of the amino group significantly increases yield and purity by preventing side reactions during etherification.
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitution efficiently.
  • Temperature Control : Moderate heating avoids decomposition of sensitive intermediates.
  • Acidolysis Conditions : Use of TFA provides rapid and clean deprotection compared to mineral acids.
  • Salt Formation : Hydrochloride salt formation enhances compound stability and facilitates purification by crystallization.

Limitations and Challenges

  • Side Reactions : Without amino protection, polymerization or over-alkylation can occur.
  • Purification : Intermediate compounds may require chromatographic purification to remove unreacted starting materials or side products.
  • Scale-up : Careful control of reaction parameters is needed for larger scale synthesis to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-aminoethoxy)-2-tert-butylbenzene hydrochloride with key analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Aminoethoxy-Substituted Benzene Derivatives

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Applications Key References
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride 2 tert-butyl (C4H9) C12H20ClNO2 245.75 (calc.) Research chemical (discontinued)
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride 3 trifluoromethyl (CF3) C9H11ClF3NO 241.64 (calc.) Pharmaceutical intermediate
1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride 4 trifluoromethyl (CF3) C9H11ClF3NO 241.64 (calc.) Research chemical
2-(2-Methoxyphenoxy)ethylamine hydrochloride 2 methoxy (OCH3) C9H14ClNO2 211.67 (calc.) Pharmaceutical intermediate (e.g., carvedilol synthesis)

Key Comparative Analysis

This substituent is advantageous in applications requiring prolonged biological activity or membrane permeability . Trifluoromethyl Group (CF3): The electron-withdrawing nature of CF3 (Evidences 1 and 9) increases oxidative stability and alters electronic distribution on the aromatic ring, which could enhance binding affinity in drug-receptor interactions. Positional isomerism (3- vs. 4-CF3) may further modulate reactivity and solubility . Methoxy Group (OCH3): The electron-donating methoxy group () improves solubility in polar solvents and facilitates electrophilic substitution reactions. This property is exploited in the synthesis of carvedilol, a beta-blocker, where the methoxy-substituted intermediate is critical for regioselective coupling .

Applications and Research Utility

  • The tert-butyl analog ’s discontinued status () suggests niche utility, though its structural features align with PROTAC® (Proteolysis-Targeting Chimera) building blocks, where bulky groups stabilize protein-ligand interactions .
  • Trifluoromethyl analogs (Evidences 1 and 9) are prevalent in medicinal chemistry due to CF3’s role in enhancing metabolic stability and bioavailability. These compounds are often intermediates in antiviral or anticancer drug development.
  • Methoxy-substituted derivatives () are well-documented in pharmaceutical synthesis, particularly for carvedilol, highlighting their role in scalable industrial processes.

Safety and Handling

  • While safety data for the tert-butyl compound is unavailable, the methoxy analog (CAS 64464-07-9) carries a Xi hazard code , indicating irritant properties typical of amine hydrochlorides. Proper handling under inert atmospheres is recommended for similar compounds .

Biological Activity

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride, also known as Istaroxime, is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
  • CAS Number : 1269152-72-8
  • Molecular Formula : C12H17ClN2O
  • Molecular Weight : 244.73 g/mol

The compound features a benzene ring substituted with a tert-butyl group and an aminoethoxy group, which significantly influences its biological activity.

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride primarily interacts with two key targets:

  • Sodium-Potassium Adenosine Triphosphatase (ATPase) : This enzyme is crucial for maintaining cellular ion balance. The compound reduces its activity, leading to alterations in intracellular ion concentrations.
  • Sarcoplasmic Calcium ATPase Isoform 2 : By stimulating the reuptake function of this ATPase, the compound enhances calcium handling in muscle cells, which may improve cardiac contractility.

These interactions result in significant physiological effects, particularly in muscle contraction and relaxation processes.

Biological Activity Overview

The biological activities of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride can be categorized as follows:

  • Cardiovascular Effects : The compound has been studied for its potential to enhance cardiac function by modulating calcium dynamics in cardiac myocytes.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, although further research is needed to establish efficacy and mechanisms.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neural tissues under stress conditions, potentially through modulation of oxidative stress pathways.

Cardiovascular Research

A study conducted by Izumi et al. (2005) explored the effects of Istaroxime on heart failure models. The findings indicated:

  • Improved cardiac output in animal models.
  • Enhanced myocardial contractility without significant increases in heart rate.

This suggests a favorable profile for treating heart failure, particularly in patients with compromised cardiac function.

Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of various compounds, including Istaroxime. Key findings included:

  • Effective inhibition of bacterial growth at concentrations ranging from 100 to 500 µM.
  • Minimal cytotoxicity observed in mammalian cell lines at therapeutic doses.

These results highlight the potential for Istaroxime as a novel antimicrobial agent.

Interaction with Enzymes

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride has been shown to interact with several enzymes:

EnzymeEffect
Cystathionine beta-lyaseInhibition
Cystathionine gamma-lyaseInhibition

These interactions suggest potential applications in metabolic disorders where these enzymes play a critical role.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride. Areas for future investigation include:

  • Clinical Trials : To assess safety and efficacy in human populations, particularly for cardiovascular and antimicrobial applications.
  • Mechanistic Studies : To elucidate detailed pathways through which this compound exerts its effects on cellular processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the tert-butyl group in 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride?

  • Methodological Answer : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride or tert-butanol under acidic conditions (e.g., H₂SO₄ or AlCl₃). Protection of the aminoethoxy moiety with a Boc (tert-butoxycarbonyl) group prior to alkylation prevents undesired side reactions. Deprotection with HCl yields the hydrochloride salt .
  • Key Data : Reaction yields improve at 0–5°C with slow addition of the alkylating agent (yield: 65–78%) .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for 9H) and aminoethoxy chain (δ ~3.5–4.0 ppm for -OCH₂CH₂NH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (≥95% by area) .

Q. How can researchers optimize the yield of the aminoethoxy linkage during synthesis?

  • Methodological Answer : Use a two-step protocol: (1) SN2 reaction of 2-chloroethanol with ammonia under pressurized conditions (120°C, 24 hrs), followed by (2) coupling to the benzene ring via Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT). Yields increase to 82% with anhydrous solvents and inert atmosphere .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of the aminoethoxy moiety in cross-coupling reactions?

  • Methodological Answer : Steric bulk from the tert-butyl group reduces accessibility of the aminoethoxy chain in Pd-catalyzed couplings (e.g., Buchwald-Hartwig). Computational modeling (DFT) shows a 30% decrease in reaction rate compared to non-bulky analogs. Mitigation strategies include using bulky ligands (XPhos) or elevated temperatures (80–100°C) .

Q. What are the challenges in maintaining the stability of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride under varying pH conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : The hydrochloride salt remains stable, but freebase forms degrade via hydrolysis of the ether bond.
  • Basic Conditions (pH > 8) : Decomposition occurs via nucleophilic attack on the amino group. Stability studies (TGA/DSC) recommend storage at pH 4–6 in argon-purged vials .

Q. Are there known discrepancies in the reported biological activity of this compound when used as a linker in PROTACs?

  • Methodological Answer : In PROTAC design, linker length and rigidity affect ternary complex formation. For example, aminoethoxy linkers <8 Å reduce degradation efficiency (DC₅₀ >1 μM vs. DC₅₀ = 0.2 μM for longer PEG-based linkers). Conflicting data may arise from cell permeability differences, validated via LC-MS/MS intracellular concentration assays .

Key Notes

  • Synthesis Focus : Emphasis on tert-butyl group stability and aminoethoxy coupling .
  • Advanced Applications : Linker functionality in PROTACs and steric/electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
Reactant of Route 2
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1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride

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